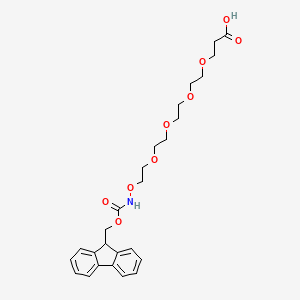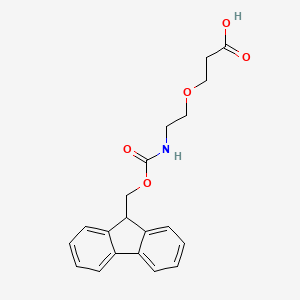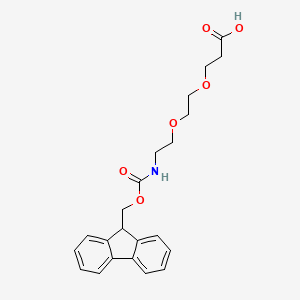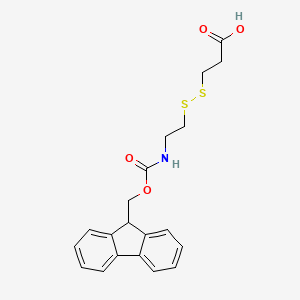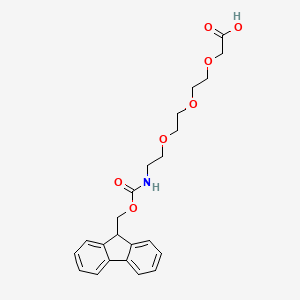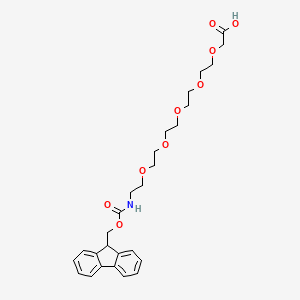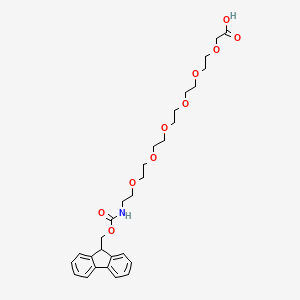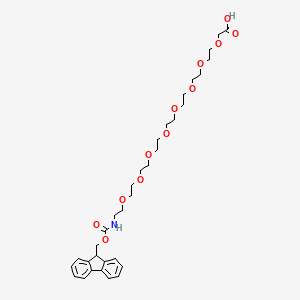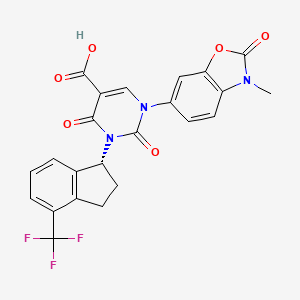
Fulacimstat
Übersicht
Beschreibung
Fulacimstat ist ein Chymase-Inhibitor, der wegen seiner potenziellen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht wurde, darunter diabetische Nierenerkrankung und Herzinsuffizienz. Chymase ist ein Protease-Enzym, das mehrere Faktoren erzeugt, die an der Gewebsumgestaltung beteiligt sind, wie z. B. Angiotensin II, das eine Rolle in der Pathophysiologie dieser Krankheiten spielt .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Chymase und ihre Auswirkungen auf biochemische Pfade zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Modulation biologischer Prozesse, an denen Chymase beteiligt ist, wie z. B. Gewebsumbau und Entzündungen.
Medizin: Als therapeutisches Mittel für Erkrankungen wie diabetische Nierenerkrankung, Herzinsuffizienz und Myokardinfarkt untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika.
Wirkmechanismus
Fulacimstat übt seine Wirkung aus, indem es die Aktivität von Chymase hemmt, einem Protease-Enzym, das an der Erzeugung profibrotischer Faktoren wie Angiotensin II und transformierendem Wachstumsfaktor-beta beteiligt ist. Durch die Hemmung von Chymase reduziert this compound die Produktion dieser Faktoren und mildert so den Gewebsumbau und die Fibrose. Die molekularen Ziele umfassen Chymase und die nachgeschalteten Signalwege, die Angiotensin II und transformierenden Wachstumsfaktor-beta betreffen .
Wirkmechanismus
Target of Action
Chymase is a protease that generates multiple factors involved in tissue remodeling, including angiotensin II (Ang II) . It has been implicated in the pathophysiology of diabetic kidney disease (DKD) .
Mode of Action
Fulacimstat interacts with its target, chymase, by inhibiting its activity .
Biochemical Pathways
Chymase generates mediators of tissue remodeling including angiotensin II (Ang II) that have been implicated in the pathophysiology of diabetic kidney disease (DKD) . In rat mesangial cells, chymase induced the TGF-β1 pathway in an Ang II-independent pathway . This suggests that chymase inhibition can provide additional effects to ACEi or ARB therapy .
Pharmacokinetics
It has been reported that this compound achieved mean total trough concentrations that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity .
Result of Action
After six months of treatment, there were no effects of this compound compared to placebo on the changes in left-ventricular ejection fraction (LVEF), left-ventricular end-diastolic volume index (LVEDVI), and left-ventricular end-systolic volume index (LVESVI) .
Action Environment
It is known that this compound was safe and well tolerated in patients with left-ventricular dysfunction (lvd) after first stemi .
Biochemische Analyse
Biochemical Properties
Fulacimstat interacts primarily with the chymase enzyme, a type of protease. It acts as an inhibitor for this enzyme, with IC50 values of 4 nM and 3 nM for human and hamster chymase enzyme, respectively . The nature of this interaction is inhibitory, meaning that this compound binds to the chymase enzyme and reduces its activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cardiac fibrosis in hamsters . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the chymase enzyme, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It does not degrade significantly and maintains its inhibitory effects on the chymase enzyme .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to reduce cardiac fibrosis in hamsters in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported .
Metabolic Pathways
This compound is involved in the metabolic pathway of the chymase enzyme . It interacts with this enzyme and inhibits its activity, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can effectively reach the chymase enzyme to exert its inhibitory effects .
Subcellular Localization
Given its role as a chymase inhibitor, it is likely that it localizes to areas where the chymase enzyme is present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Fulacimstat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung der endgültigen Verbindung. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Benzoxazolrings.
- Einführung der Trifluormethylgruppe.
- Bildung des Pyrimidinrings.
- Kopplung der Benzoxazol- und Pyrimidinzwischenprodukte.
Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um jeden Schritt zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung effizienterer Katalysatoren, höherer Ausbeuten und skalierbarer Reinigungsmethoden, um eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Fulacimstat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion zu einfacheren, hydrierten Formen von this compound führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Telmisartan: Ein Angiotensin-II-Rezeptorblocker zur Behandlung von Bluthochdruck.
Losartan: Ein weiterer Angiotensin-II-Rezeptorblocker mit ähnlichen therapeutischen Anwendungen.
Captopril: Ein Angiotensin-Converting-Enzym-Hemmer zur Behandlung von Bluthochdruck und Herzinsuffizienz.
Einzigartigkeit von Fulacimstat
This compound ist einzigartig in seiner spezifischen Hemmung von Chymase, die direkt das Enzym angreift, das für die Erzeugung profibrotischer Faktoren verantwortlich ist. Im Gegensatz zu Angiotensin-II-Rezeptorblockern und Angiotensin-Converting-Enzym-Hemmern, die nachgeschaltet im Renin-Angiotensin-System wirken, zielt this compound auf das stromaufwärts gelegene Enzym, wodurch ein neuartiger Ansatz zur Modulation dieses Weges geboten wird .
Eigenschaften
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488354-15-9 | |
| Record name | Fulacimstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulacimstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FULACIMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



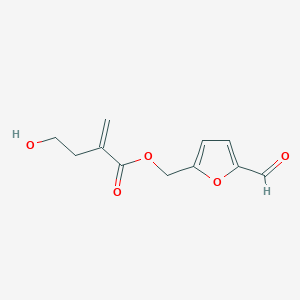
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)
